2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido
CAS No.: 2097888-52-1
VCID: VC4433095
Molecular Formula: C18H18FNO4S3
Molecular Weight: 427.52
* For research use only. Not for human or veterinary use.
![2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido - 2097888-52-1](/images/structure/VC4433095.png)
Description |
The compound 2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido is a complex organic molecule that combines elements of bithiophene chemistry with sulfonamide functionality. Its unique structure suggests potential applications in fields such as organic electronics and medicinal chemistry, particularly due to the presence of both electron-rich and electron-deficient moieties. Synthesis MethodsThe synthesis of 2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido typically involves several key steps:
Research FindingsRecent studies have explored the biological activity and electronic properties of compounds related to this structure:
Comparison of Similar Compounds
Biological Activity Data
|
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2097888-52-1 | ||||||||||||||||||||||||
Product Name | 2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido | ||||||||||||||||||||||||
Molecular Formula | C18H18FNO4S3 | ||||||||||||||||||||||||
Molecular Weight | 427.52 | ||||||||||||||||||||||||
IUPAC Name | 4-ethoxy-3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C18H18FNO4S3/c1-2-24-15-6-5-12(10-13(15)19)27(22,23)20-11-14(21)16-7-8-18(26-16)17-4-3-9-25-17/h3-10,14,20-21H,2,11H2,1H3 | ||||||||||||||||||||||||
Standard InChIKey | KIBXXDOVIAXKOY-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F | ||||||||||||||||||||||||
Solubility | not available | ||||||||||||||||||||||||
PubChem Compound | 126850869 | ||||||||||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume